molecular formula C19H22N4O3 B6662159 4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid

4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid

Cat. No.: B6662159
M. Wt: 354.4 g/mol
InChI Key: LVBWOOOAQWJNGN-UHFFFAOYSA-N
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Description

4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a pyrazine ring, a piperidine moiety, and a benzoic acid group, making it a versatile molecule for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid typically involves multiple steps, starting with the formation of the pyrazine ring, followed by the introduction of the piperidine and benzoic acid groups. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of pyrazine with appropriate amines to form the piperidine ring.

  • Amide Bond Formation: The carboxylic acid group of benzoic acid is activated and then reacted with the amine group of the piperidine derivative to form the amide bond.

  • Reduction and Protection/Deprotection Steps: Reduction of intermediates and protection/deprotection of functional groups are often necessary to achieve the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed on the benzoic acid moiety to introduce additional functional groups.

  • Reduction: Reduction reactions can be applied to the piperidine ring or other parts of the molecule.

  • Substitution Reactions: Substitution reactions can be used to replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, aldehydes, and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and others.

Scientific Research Applications

4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in organic synthesis research.

  • Biology: The compound can be used to study biological processes and interactions with biomolecules.

  • Industry: It can be used in the production of materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would need to be determined through experimental studies.

Comparison with Similar Compounds

4-[2-[(1-Pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid can be compared with other similar compounds, such as:

  • Pyrazinamide: Used as an anti-tubercular agent.

  • Pyrazolo[3,4-d]pyrimidine derivatives: Known for their role as CDK2 inhibitors.

  • Substituted benzamides: Used in various biological and medicinal applications.

Uniqueness: What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications.

Properties

IUPAC Name

4-[2-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]ethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c24-18(22-8-5-14-1-3-16(4-2-14)19(25)26)15-6-11-23(12-7-15)17-13-20-9-10-21-17/h1-4,9-10,13,15H,5-8,11-12H2,(H,22,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBWOOOAQWJNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=C(C=C2)C(=O)O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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